Homogeneous vs. Depleted Thin-Film Distribution: Triphenylsulfonium Nonaflate vs. Triflate
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) analysis directly compared the depth profile of Triphenylsulfonium nonaflate (TPS-nf) and Triphenylsulfonium triflate (TPS-tf) in model photoresist films [1]. The study revealed that TPS-tf exhibited a depletion region near the resist-substrate interface, while TPS-nf demonstrated a relatively homogeneous distribution throughout the entire film thickness [1]. This difference in spatial distribution is a direct consequence of the nonaflate anion's unique physicochemical properties, which minimize unwanted segregation.
| Evidence Dimension | PAG Depth Profile Homogeneity |
|---|---|
| Target Compound Data | Homogeneous distribution; no depletion region observed at the resist-substrate interface. |
| Comparator Or Baseline | Triphenylsulfonium triflate (TPS-tf) exhibited a clear depletion region near the resist-substrate interface. |
| Quantified Difference | Qualitative difference in depth profile: TPS-nf is homogeneous; TPS-tf is depleted. |
| Conditions | Model photoresist thin films, characterized by ToF-SIMS depth profiling. |
Why This Matters
A homogeneous PAG distribution is critical for achieving uniform acid generation upon exposure, which directly translates to better control over line-edge roughness (LER) and a wider lithographic process window.
- [1] V. M. Prabhu, S. Sambasivan, D. A. Fischer, L. K. Sundberg, & R. D. Allen. (2008). Effect of Water Immersion and Surface Compositional Profile of Photoacid Generator Molecules in Photoresist Materials. AVS 55th International Symposium & Exhibition, Poster Session EM-ThP-1. View Source
